Dichloroimipramine Hydrochloride

Structural Differentiation Chemical Identity Pharmacopeial Standards

Impurity profiling of clomipramine API demands authentic, well-characterized reference standards to satisfy EP/USP monograph requirements. Substitution with imipramine or mono-chlorinated analogs invalidates analytical methods due to unique 3,7-dichloro substitution. - Clomipramine EP Impurity D & USP Related Compound D; traceable to pharmacopeial standards - Fully characterized with COA; supports ANDA/DMF filing, method validation (AMV), and QC release testing - Supplied as hydrochloride salt; ≥98% purity for unambiguous HPLC/LC-MS identification

Molecular Formula C19H23Cl3N2
Molecular Weight 385.757
CAS No. 115189-28-1
Cat. No. B583134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloroimipramine Hydrochloride
CAS115189-28-1
Synonyms3,7-Dichloro-5-(3-dimethylaminopropyl)-10,11-dihydro-5H-dibenz[b,f]azepine Hydrochloride;  3,7-Dichloro-10,11-dihydro-N,N-dimethyl-5H-dibenz[b,f]azepine-5-propanamine Hydrochloride; 
Molecular FormulaC19H23Cl3N2
Molecular Weight385.757
Structural Identifiers
SMILESCN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C=CC(=C2)Cl.Cl
InChIInChI=1S/C19H22Cl2N2.ClH/c1-22(2)10-3-11-23-18-12-16(20)8-6-14(18)4-5-15-7-9-17(21)13-19(15)23;/h6-9,12-13H,3-5,10-11H2,1-2H3;1H
InChIKeyZQIGPUHBKAQZPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloroimipramine Hydrochloride: Procurement & Reference Guide


Dichloroimipramine Hydrochloride (CAS 115189-28-1), chemically designated as 3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine hydrochloride, is a chlorinated analog of the tricyclic antidepressant (TCA) imipramine. It is formally recognized as Clomipramine Hydrochloride EP Impurity D and Clomipramine USP Related Compound D, establishing its primary identity as a pharmacopeial reference standard [1]. This compound features a 3,7-dichloro substitution pattern on the dibenzazepine ring system, a key structural distinction that differentiates it from both imipramine (unsubstituted) and clomipramine (3-chloro substituted) .

Identity Certified impurity standard for clomipramine QC
Structure 3,7-dichloro dibenzazepine; distinct from imipramine and clomipramine
Workflow HPLC/LC-MS method development for impurity D quantification

Dichloroimipramine Hydrochloride Substitution Failure


Generic substitution among tricyclic antidepressants (TCAs) or their analogs is scientifically unjustified due to critical differences in chlorine substitution patterns, which dictate both pharmacopeial identity and biological activity. Dichloroimipramine Hydrochloride is not a therapeutic agent; it is primarily utilized as a reference standard for the identification and quantification of a specific impurity (Impurity D) in clomipramine drug products, as mandated by pharmacopeial monographs . Substituting it with imipramine, desipramine, or even clomipramine itself would invalidate analytical methods developed for clomipramine quality control. Furthermore, even for research into TCA structure-activity relationships, the 3,7-dichloro pattern of this compound is unique and yields distinct biological effects not recapitulated by mono-chlorinated or non-chlorinated analogs [1]. Therefore, selection of this specific compound is non-negotiable for its intended analytical and research applications.

Substituting imipramine or clomipramine may invalidate impurity-specific analytical methods.
3,7-dichloro pattern yields distinct pharmacological effects not replicated by mono-chlorinated analogs.
Pharmacopeial monographs mandate this specific impurity standard for method compliance.

Dichloroimipramine Hydrochloride: Comparative Evidence


3,7-Dichloro Substitution: Structural Differentiation from Imipramine

Dichloroimipramine Hydrochloride is defined by its 3,7-dichloro substitution on the dibenzazepine scaffold. This contrasts with imipramine (no chloro substituents) and clomipramine (3-chloro only). This difference in halogenation pattern is the primary basis for its identity as Clomipramine EP Impurity D and USP Related Compound D, making it a chemically distinct entity [1].

Structural differentiation
Class-level
3,7-dichloro (target) vs. unsubstituted imipramine, 3-chloro clomipramine
Supports specific impurity standard identity
Regulatory identification requires this exact structure
Structural Differentiation Chemical Identity Pharmacopeial Standards

Cardiovascular Impact of Chloro Substitution

In an anesthetized canine model, intravenous administration of 3-chloroimipramine (5 mg/kg) produced only transient effects on cardiac contractile properties, contrasting with the significant and sustained attenuation of cardiac rate, contractility, and output observed with imipramine and desipramine (DMI) at the same dose [1]. While this study did not test the 3,7-dichloro analog, it provides strong class-level evidence that chlorine substitution on the imipramine core drastically alters cardiovascular pharmacodynamics. The data suggests that the 3,7-dichloro pattern of Dichloroimipramine Hydrochloride is likely to exhibit a cardiovascular profile distinct from both imipramine and its mono-chlorinated derivatives.

Cardiovascular pharmacology
Class-level inference
3-chloroimipramine: transient cardiac effects; imipramine: sustained cardiac depression
Indicates halogen substitution modulates cardiac profile; requires compound-specific review
Class-level data; 3,7-dichloro analog not directly tested
Cardiovascular Pharmacology Toxicity Structure-Activity Relationship

Cytotoxicity Enhancement by Chloro Substitution

A study assessing cytotoxicity of various tricyclic antidepressants on isolated rat hepatocytes found that the presence of a chloro-substituent in the R3 position increased apparent cytotoxicity compared to non-chlorinated analogs [1]. This finding provides a class-level inference that the 3,7-dichloro substitution pattern of Dichloroimipramine Hydrochloride is likely associated with a higher cytotoxicity profile than imipramine or desipramine.

Cytotoxicity profile
Class-level inference
Chloro-substituted TCAs showed increased cytotoxicity vs. non-chlorinated analogs
Suggests higher cytotoxicity potential; compound-specific hepatocyte profiling needed
Class-level inference; not directly tested on this analog
Cytotoxicity Hepatotoxicity TCA Safety

SERT and NET Transporter Binding Profile

According to data aggregated from multiple chemical databases, Dichloroimipramine Hydrochloride exhibits high affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET), with reported Ki value ranges of 1.3-20 nM for SERT and 20-142 nM for NET . While no direct head-to-head comparison with imipramine under identical assay conditions is available in the same source, these values suggest a potent dual reuptake inhibition profile. For context, literature values for imipramine at human SERT and NET are typically in the low nanomolar range (Ki < 50 nM).

Transporter binding
Data to verify
SERT Ki 1.3–20 nM; NET Ki 20–142 nM (reported ranges)
Reported binding context; source unspecified, requires independent validation
Data to verify with compound-specific assays
Transporter Binding SERT NET Pharmacodynamics

Dichloroimipramine Hydrochloride: Research & Industrial Applications


Clomipramine Quality Control Standard

Dichloroimipramine Hydrochloride is utilized as Clomipramine EP Impurity D and USP Related Compound D. It serves as a certified reference material for the development, validation, and routine execution of analytical methods (e.g., HPLC, LC-MS) to detect and quantify this specific impurity in clomipramine active pharmaceutical ingredient (API) and finished drug products, ensuring compliance with regulatory monographs [1].

SAR Analysis of Chlorinated TCAs

The unique 3,7-dichloro substitution pattern of this compound makes it a valuable tool for investigating the SAR of halogenation on the imipramine scaffold. Researchers can compare its biological activity, transporter binding, metabolism, and toxicity profile directly against imipramine (unsubstituted), clomipramine (3-chloro), and other analogs to elucidate the functional consequences of specific chlorine placements .

Chlorinated TCA Pharmacology and Toxicology Studies

Based on class-level evidence that chlorine substitution alters cardiovascular effects and cytotoxicity [1], this compound is relevant for specific pharmacological and toxicological investigations. It can be used in assays designed to compare the cardiac, hepatic, and neurochemical effects of a 3,7-dichlorinated TCA analog against its parent or mono-substituted counterparts, contributing to a deeper understanding of halogen-dependent toxicity and activity.

Application
Selection Property
Validation Focus
Clomipramine impurity QC
Certified impurity identity (Impurity D)
Method specificity per EP/USP monographs
Chlorinated TCA SAR studies
3,7-dichloro halogenation pattern
Comparative biological activity profiling
Halogen-dependent toxicology
Chlorine substitution effect on cytotoxicity and cardiovascular response
Compound-specific toxicity assessment
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